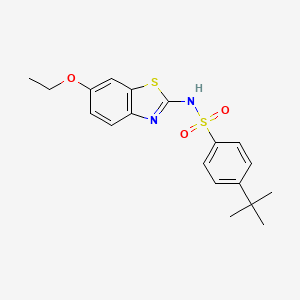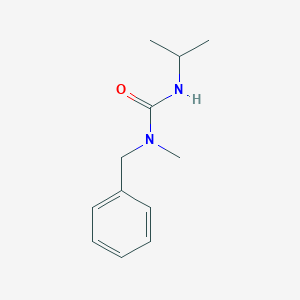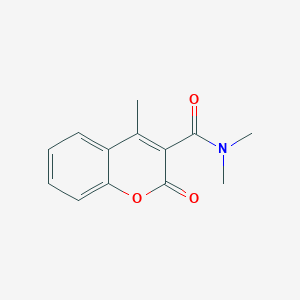
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. MMQ is a quinoxaline derivative that has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one is not fully understood, but it is thought to act on various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can protect neuronal cells from oxidative stress-induced cell death and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to improve glucose uptake in insulin-resistant cells, suggesting that it may have potential as a treatment for diabetes. In vivo studies have demonstrated that 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can reduce inflammation and oxidative stress in animal models of disease, including Parkinson's disease and diabetic nephropathy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one in lab experiments has several advantages. It is a relatively stable compound that can be synthesized in high yields and purity, making it a viable option for research purposes. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been shown to have a range of biological activities, making it a versatile tool for investigating various disease pathways. However, there are also limitations to its use. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has not been extensively studied in humans, and its safety profile is not well established. Additionally, the mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one is not fully understood, which may limit its use in certain research contexts.
Orientations Futures
There are several future directions for 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one research. One area of interest is the development of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one derivatives that have improved pharmacological properties, such as increased bioavailability and specificity. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has also been investigated for its potential use in combination with other compounds, such as curcumin, to enhance its therapeutic effects. Additionally, further research is needed to fully elucidate the mechanism of action of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one and to determine its safety and efficacy in humans. Overall, 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has significant potential as a pharmacological tool, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one can be synthesized through a variety of methods, including the condensation of 4-methoxyaniline and ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxyaniline with 1,2-diaminobenzene in the presence of acetic acid, followed by cyclization with acetic anhydride. The synthesis of 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been optimized to produce high yields and purity, making it a viable option for research purposes.
Applications De Recherche Scientifique
1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been investigated for its potential use in treating a range of diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant effects, making it a promising compound for the treatment of other conditions such as diabetes and cardiovascular disease. 1-Methyl-3-(4-methoxyphenyl)-1,2-dihydroquinoxaline-2-one has been used in various in vitro and in vivo studies to investigate its pharmacological properties, and its potential as a therapeutic agent is still being explored.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)17-15(16(18)19)11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHCJMACXFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methyl-1,2,3-thiadiazole-5-yl)carbonyl]-N-benzylglycine](/img/structure/B6627313.png)

![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)
![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)
![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)

![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)



![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)